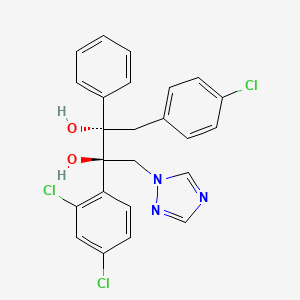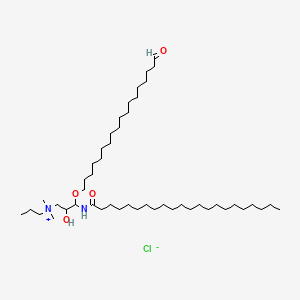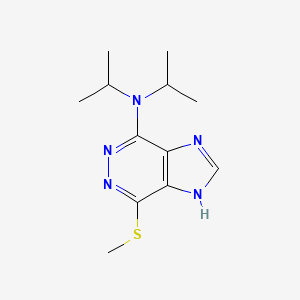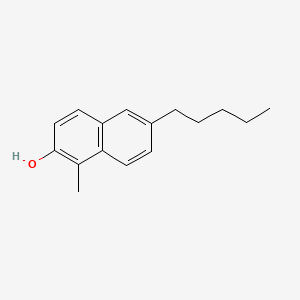
2-Naphthol, 1-methyl-6-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthol, 1-methyl-6-pentyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where the hydroxyl group is positioned at the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-methyl-6-pentyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthol, 1-methyl-6-pentyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthol, 1-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthol, 1-methyl-6-pentyl- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a starting material for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research has indicated its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthol, 1-methyl-6-pentyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: The parent compound, which lacks the methyl and pentyl substituents.
1-Naphthol: An isomer with the hydroxyl group at the first carbon of the naphthalene ring.
2-Naphthylamine: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
2-Naphthol, 1-methyl-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and pentyl groups enhances its lipophilicity, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
17324-14-0 |
|---|---|
Molekularformel |
C16H20O |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-methyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-4-5-6-13-7-9-15-12(2)16(17)10-8-14(15)11-13/h7-11,17H,3-6H2,1-2H3 |
InChI-Schlüssel |
HIUYLFAEVVZDLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


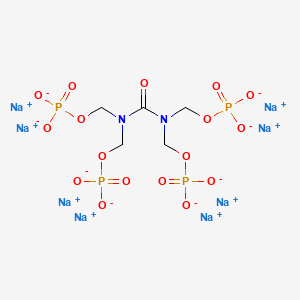
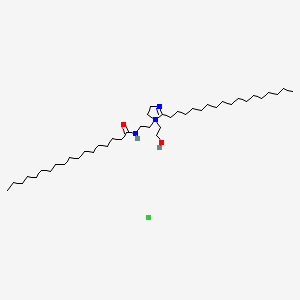
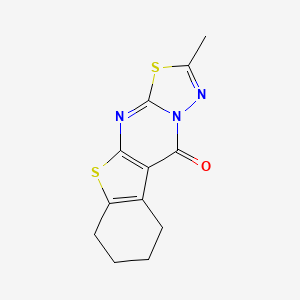


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)
